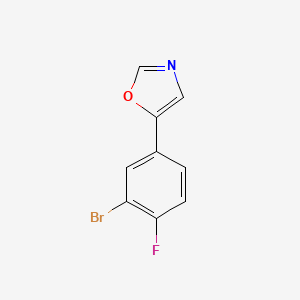

5-(3-Bromo-4-fluorophenyl)-1,3-oxazole

Description

Significance of Oxazole (B20620) Core Structures in Chemical Biology

The 1,3-oxazole is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. wikipedia.orgthepharmajournal.com This structural motif is integral to a vast number of natural products and synthetic molecules, making it a focal point in medicinal chemistry and chemical biology. nih.govsemanticscholar.org The oxazole ring's unique electronic properties and its ability to act as a bioisostere for other functional groups, such as esters and amides, contribute to its versatility. nih.gov

Oxazole-based compounds are known to interact with a wide array of biological targets, including enzymes and cellular receptors, through various non-covalent interactions. nih.govresearchgate.net This has led to the discovery of a broad spectrum of pharmacological activities. Research has demonstrated that compounds containing an oxazole core can exhibit properties including antibacterial, antifungal, anti-inflammatory, anticancer, and antiviral effects. nih.govresearchgate.net The structural and chemical diversity of the oxazole scaffold provides a robust platform for developing novel therapeutic agents, and numerous oxazole-containing compounds have been investigated as clinical drug candidates for a variety of diseases. nih.govnih.gov

| Biological Activity | Description | Reference |

|---|---|---|

| Anticancer | Compounds have shown efficacy against various cancer cell lines. researchgate.net | nih.govresearchgate.net |

| Antibacterial | Active against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. researchgate.net | nih.govresearchgate.net |

| Antifungal | Demonstrated activity against fungal strains like Candida albicans. researchgate.net | nih.govresearchgate.net |

| Anti-inflammatory | Oxazole derivatives have been identified with significant anti-inflammatory properties. | nih.govslideshare.net |

| Antiviral | Research indicates potential antiviral applications for certain oxazole compounds. | nih.gov |

| Antitubercular | Some derivatives have been explored for activity against M. tuberculosis. | nih.gov |

Rationale for Targeted Research on 5-(3-Bromo-4-fluorophenyl)-1,3-oxazole Derivatives

The specific structure of this compound is not arbitrary; it is the result of rational design principles in medicinal chemistry. The rationale for its investigation stems from the strategic combination of the oxazole core with a specifically substituted phenyl ring.

Role of Halogen Substituents: The introduction of halogen atoms—in this case, bromine and fluorine—is a well-established strategy in drug design. Halogens can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.

Fluorine: The 4-fluoro substituent can enhance metabolic stability by blocking potential sites of oxidation. It can also increase binding affinity to target proteins through favorable interactions and alter the molecule's lipophilicity and bioavailability.

Bromine: The 3-bromo substituent adds steric bulk and can participate in halogen bonding, a type of non-covalent interaction that can enhance binding to biological targets. Studies on related heterocyclic structures, such as 5-(3-bromophenyl)-4H-1,2,4-triazoles, have explored this substitution pattern for developing new anticancer agents. mdpi.com

Research has indicated that for substituted phenyl oxazoles, the presence of a halogen substituent is often favorable for biological activity. jlu.edu.cn For instance, the compound 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol (B1269391) has shown notable activity against E. coli and S. aureus, highlighting the potential of fluorinated phenyl-azole structures. mdpi.com Therefore, the combination of a 3-bromo and 4-fluoro substitution pattern on the 5-phenyl-1,3-oxazole core is a deliberate approach aimed at creating novel compounds with potentially enhanced or unique biological profiles.

Overview of Current Research Trajectories and Knowledge Gaps

The broader research on oxazole derivatives is dynamic and multifaceted. Current trajectories primarily focus on the design and synthesis of novel derivatives and their subsequent evaluation for a range of biological activities. nih.govresearchgate.net A significant trend involves creating hybrid molecules by linking the oxazole scaffold to other known bioactive structures to achieve synergistic or novel effects. jlu.edu.cnnih.gov There is also a growing emphasis on developing more efficient and sustainable synthetic methods for producing these complex molecules. mdpi.com Structure-activity relationship (SAR) studies remain a critical component of this research, seeking to understand how specific structural modifications translate into changes in biological function. jlu.edu.cnmdpi.com

Despite this extensive research into the oxazole class, a significant knowledge gap exists specifically for this compound. A survey of scientific literature reveals a scarcity of data on this exact compound. While research on related structures, such as other halogenated phenyl-oxazoles or phenyl-isoxazoles, provides a strong rationale for its investigation, direct experimental data on its synthesis, chemical properties, and biological activity profile is lacking. researchgate.net

The primary knowledge gaps include:

Validated Synthetic Routes: The absence of published, optimized synthetic protocols specifically for this compound.

Physicochemical Characterization: A lack of detailed data on its physical and chemical properties.

Biological Activity Profile: No comprehensive screening data is available to determine its potential therapeutic applications.

Comparative Analysis: Without data, it is impossible to compare its efficacy and properties to other related halogenated phenyl-oxazole derivatives.

Structure

3D Structure

Properties

IUPAC Name |

5-(3-bromo-4-fluorophenyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFNO/c10-7-3-6(1-2-8(7)11)9-4-12-5-13-9/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKTRMARECBPXFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CN=CO2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 3 Bromo 4 Fluorophenyl 1,3 Oxazole and Its Analogues

Classical and Established Synthetic Pathways

The construction of 5-aryl-1,3-oxazoles can be broadly categorized into methods that form the heterocyclic ring and those that introduce the aryl substituent onto a pre-existing oxazole (B20620) core.

Oxazole Ring Formation Strategies

The assembly of the 1,3-oxazole ring is a cornerstone of heterocyclic chemistry, with several named reactions providing reliable access to this motif.

Condensation reactions are among the most traditional and widely used methods for synthesizing oxazole rings, typically involving the formation of two key bonds in a cyclization-dehydration sequence.

Robinson-Gabriel Synthesis: This classical method involves the intramolecular cyclization and dehydration of a 2-acylamino-ketone. wikipedia.org To synthesize 5-(3-Bromo-4-fluorophenyl)-1,3-oxazole via this route, the required precursor would be N-(2-(3-bromo-4-fluorophenyl)-2-oxoethyl)formamide. This intermediate can be prepared by formylation of 2-amino-1-(3-bromo-4-fluorophenyl)ethanone. The cyclization is typically promoted by dehydrating agents such as sulfuric acid or phosphorus pentoxide. wikipedia.orgresearchgate.net A key advantage of this method is the direct installation of the desired aryl group at the C5 position from the outset. Modifications of this reaction, including solid-phase syntheses, have been developed to improve efficiency and facilitate purification. wikipedia.org

Fischer Oxazole Synthesis: The Fischer synthesis provides 2,5-disubstituted oxazoles through the reaction of an aldehyde with a cyanohydrin in the presence of anhydrous hydrogen chloride. rsc.orgwikipedia.org For the target compound, this would involve the reaction of 3-bromo-4-fluorobenzaldehyde (B1265969) with a suitable cyanohydrin, such as formylcyanohydrin (which is highly reactive and may be generated in situ). The aldehyde provides the C5-substituent, and the cyanohydrin provides the C2 and C4 atoms of the oxazole ring. wikipedia.org This method is particularly useful for the synthesis of diaryloxazoles. rsc.org

Van Leusen Oxazole Synthesis: A versatile and widely employed method is the Van Leusen reaction, which constructs the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC). organic-chemistry.org This reaction is technically a [3+2] cycloaddition followed by elimination. nih.gov To obtain this compound, 3-bromo-4-fluorobenzaldehyde would be reacted with TosMIC in the presence of a base, typically potassium carbonate, in a solvent like methanol. organic-chemistry.orgsemanticscholar.org The aldehyde directly provides the C5-aryl substituent. The reaction is known for its operational simplicity and tolerance of a wide range of functional groups on the aldehyde. nih.gov Microwave-assisted Van Leusen syntheses have been reported to accelerate the reaction and improve yields. nih.gov

Table 1: Overview of Condensation Reactions for Oxazole Synthesis

| Reaction Name | Key Reactants | Reagents/Conditions | Resulting Substitution |

|---|---|---|---|

| Robinson-Gabriel | 2-Acylamino-ketone | H₂SO₄, P₂O₅, or other dehydrating agents | Substituents at C2, C4, C5 |

| Fischer | Aldehyde, Cyanohydrin | Anhydrous HCl | Substituents at C2, C5 |

| Van Leusen | Aldehyde, TosMIC | Base (e.g., K₂CO₃), Methanol | Substituent at C5 |

Cycloaddition reactions offer a powerful and often convergent approach to the synthesis of heterocyclic systems, including oxazoles.

[3+2] Cycloadditions of Nitrile Ylides: Nitrile ylides are reactive 1,3-dipoles that can undergo [3+2] cycloaddition with various dipolarophiles to form five-membered heterocycles. nih.govyoutube.com The reaction of a nitrile ylide with a carbonyl compound can lead to the formation of an oxazole. For instance, a nitrile ylide generated from an appropriate precursor could react with formaldehyde (B43269) or a synthetic equivalent to furnish the C4-C5 bond of the oxazole ring. More advanced three-component reactions involving iodonium-phosphonium hybrid ylides, carboxylic acids, and nitriles under photochemical conditions have been developed for the construction of polysubstituted oxazoles, showcasing the versatility of ylide chemistry. rsc.orgnih.gov

Rhodium-Catalyzed [3+2] Cycloadditions: Transition metal catalysis has enabled novel cycloaddition pathways. Rhodium(II) catalysts can react with N-sulfonyl-1,2,3-triazoles to generate rhodium-azavinylcarbenes. These intermediates can then undergo a formal [3+2] cycloaddition with aldehydes. rsc.org This method allows for the synthesis of 2,5-diaryloxazoles. rsc.org To apply this to the target molecule, a triazole precursor would react with 3-bromo-4-fluorobenzaldehyde in the presence of a rhodium catalyst. rsc.orgresearchgate.net

Oxidative cyclization methods form the oxazole ring through an intramolecular C-O bond formation coupled with an oxidation step. These methods often start from readily available acyclic precursors.

Copper-Catalyzed Cyclization of Enamides: Enamides can undergo an intramolecular oxidative cyclization to form oxazoles. Copper(II) catalysts, in conjunction with an oxidant, can promote the vinylic C-H functionalization of enamides at room temperature to yield 2,5-disubstituted oxazoles. The requisite enamide precursor for the target compound would need to incorporate the 3-bromo-4-fluorophenyl group.

Iodine-Mediated Cyclization: Molecular iodine can be used as a catalyst or promoter for the oxidative cyclization of various substrates to form oxazoles. For example, the reaction of N-allylbenzamides can yield 2,5-disubstituted oxazoles. Another approach involves the iodine-promoted oxidative domino cyclization of methyl azaarenes and α-amino ketones. These methods offer the advantage of being metal-free.

Introduction of Halogenated Phenyl Moieties

An alternative strategy to building the oxazole ring with the desired substituent in place is to introduce the aryl group onto a pre-formed oxazole core.

This approach relies on cross-coupling reactions to form a C-C bond between an oxazole and the aryl group.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. libretexts.orgnih.gov To synthesize this compound, two main disconnection strategies are possible:

Reaction of a 5-halooxazole (e.g., 5-bromooxazole) with (3-bromo-4-fluorophenyl)boronic acid. researchgate.netbeilstein-journals.org

Reaction of oxazole-5-boronic acid with a dihalo-benzene, such as 1,3-dibromo-2-fluorobenzene (B170666) or 3-bromo-1-chloro-4-fluorobenzene.

The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system. nih.govevitachem.com The choice of catalyst, ligand, and base can be crucial for achieving high yields, especially with potentially challenging substrates. beilstein-journals.orgnih.gov The wide commercial availability of boronic acids and aryl halides makes this a highly versatile and convergent approach. libretexts.org

Table 2: Suzuki-Miyaura Coupling Strategies

| Oxazole Reactant | Aryl Reactant | Catalyst/Reagents |

|---|---|---|

| 5-Bromooxazole (B1343016) | (3-Bromo-4-fluorophenyl)boronic acid | Pd catalyst, Base |

| Oxazole-5-boronic acid | 1,3-Dibromo-2-fluorobenzene | Pd catalyst, Base |

Post-Cyclization Halogenation Techniques (e.g., Bromination of Precursor Compounds using N-Bromosuccinimide)

Post-cyclization halogenation is a key strategy for introducing halogen atoms onto a pre-formed oxazole ring, which can then serve as a handle for further functionalization, such as in cross-coupling reactions. The use of N-Bromosuccinimide (NBS) is a common method for such brominations.

One established protocol involves the regioselective bromination of 5-substituted oxazoles at the C-4 position. orgsyn.org This process begins with the lithiation of the 5-substituted oxazole using a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) in an anhydrous solvent such as dimethylformamide (DMF). The reaction is typically conducted at low temperatures, initially around -15 °C for the lithiation and then further cooled to -78 °C before the addition of the bromine source. orgsyn.org A solution of NBS in DMF is then added to the lithiated intermediate, leading to the formation of the 4-bromo-5-substituted oxazole. orgsyn.org The use of DMF as a solvent is noted to be critical for driving the equilibrium to favor the necessary acyclic isonitrile enolate, which enhances the C-4 regioselectivity over C-2. orgsyn.org This method has demonstrated excellent regioselectivity (>97:3) for a variety of 5-aryl and 5-heteroaryl oxazoles. orgsyn.org

NBS can also function as an oxidant in cyclization reactions to form substituted oxazoles. For instance, a transition-metal-free method for synthesizing 2-aminobenzoxazoles utilizes NBS as a powerful oxidant for the cyclization of amidine intermediates, which are formed from the ring-opening of benzoxazoles with secondary amines. nih.gov This approach yields the desired products in high yields of up to 94%. nih.gov

| Method | Substrate | Reagents | Key Conditions | Product | Selectivity/Yield |

| C-4 Bromination | 5-Substituted Oxazole | 1. LiHMDS 2. NBS | Anhydrous DMF, -78 °C | 4-Bromo-5-substituted oxazole | >97:3 C-4/C-2 regioselectivity |

| Oxidative Cyclization | Amidine Intermediate | NBS | Transition-metal-free | 2-Aminobenzoxazole | Up to 94% yield |

Contemporary and Sustainable Synthetic Methodologies

Modern synthetic chemistry emphasizes the use of efficient, selective, and sustainable methods. For the synthesis of this compound and its analogues, transition metal-catalyzed reactions and microwave-assisted techniques represent the forefront of this approach.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis provides powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, which are essential for assembling complex molecules like substituted oxazoles.

Palladium-catalyzed direct C-H arylation has emerged as a highly effective method for synthesizing 5-aryloxazoles, avoiding the need for pre-functionalized starting materials like organoboron or organotin compounds. acs.orgnih.gov This approach allows for the direct coupling of an aryl halide with the oxazole core.

Research has shown that complementary methods can achieve high regioselectivity for arylation at either the C-2 or C-5 position of the oxazole ring. acs.orgnih.gov The choice of solvent and phosphine (B1218219) ligand is crucial in directing the selectivity. C-5 arylation, which would be required to form the title compound from unsubstituted oxazole and 1-bromo-3-fluoro-4-iodobenzene, is favored in polar solvents. acs.orgnih.gov Conversely, C-2 arylation is preferred in nonpolar solvents. acs.orgnih.gov This methodology is applicable to a wide range of aryl and heteroaryl bromides, chlorides, and triflates. acs.orgnih.gov The catalytic cycle typically starts with the oxidative addition of the aryl halide to a Pd(0) complex, followed by a concerted metalation-deprotonation (CMD) pathway to form the C-5 arylated product. acs.org

| Parameter | Condition for C-5 Arylation | Condition for C-2 Arylation |

| Solvent | Polar (e.g., DMA, NMP) | Nonpolar (e.g., Toluene, Dioxane) |

| Base | Weak Base (e.g., K₂CO₃, Cs₂CO₃) | Strong Base (e.g., KHMDS) |

| Ligand | Specific Phosphines (e.g., XPhos, SPhos) | Different Phosphine Ligands |

| Selectivity | >100:1 for C-5 | >100:1 for C-2 |

Copper-catalyzed reactions offer a cost-effective and efficient alternative for constructing the oxazole ring itself. These annulation reactions typically involve the formation of the heterocyclic ring from acyclic precursors.

One novel method describes the synthesis of 2,4-disubstituted oxazoles via a copper-catalyzed [3+2] annulation/olefination cascade. thieme-connect.de This reaction occurs between readily available amides and iodonium-phosphonium hybrid ylides. thieme-connect.deresearchgate.net The process is noted for its excellent regioselectivity and mild reaction conditions. researchgate.net Another approach involves the copper-mediated aerobic oxidative annulation of ketones and amines to produce 2,4,5-trisubstituted oxazoles. acs.org This solvent-free method proceeds at mild temperatures under a molecular oxygen atmosphere, involving the functionalization of one sp² and two sp³ carbons. acs.org A further strategy employs a copper-catalyzed aerobic oxidative dehydrogenative annulation of amines, alkynes, and molecular oxygen to form trisubstituted oxazoles, showcasing the use of O₂ as the ultimate oxidant. acs.org

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its reliability and functional group tolerance in forming C-C bonds. nih.gov This reaction is particularly well-suited for synthesizing 5-aryl oxazoles by coupling a halogenated oxazole with an arylboronic acid.

To synthesize a compound like this compound, one could employ a Suzuki coupling between 5-bromooxazole and (3-bromo-4-fluorophenyl)boronic acid. Alternatively, the coupling could occur between a 5-oxazoleboronic acid derivative and a 1,3-dibromo-2-fluorobenzene or similar aryl halide. The reaction is catalyzed by a palladium(0) complex, often Pd(PPh₃)₄ or a complex formed in situ from a palladium(II) precursor and phosphine ligands, in the presence of a base such as cesium carbonate or potassium phosphate (B84403). nih.govrsc.org Studies have demonstrated the successful Suzuki-Miyaura coupling of 4-bromooxazoles with various arylboronic acids, indicating that halogenated oxazoles are competent substrates for this transformation. orgsyn.org

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| 5-Bromooxazole | (3-Bromo-4-fluorophenyl)boronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | This compound |

| 4-Bromo-5-aryloxazole | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 4-Phenyl-5-aryloxazole |

| 4-(4-Bromophenyl)oxazole | Substituted Phenylboronic acid | Bis(triphenylphosphine)palladium(II) chloride | K₂CO₃ | 4-(Substituted biphenyl)oxazole |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has gained prominence as a green chemistry technique that can dramatically reduce reaction times, increase yields, and improve product purity. nih.gov This technology is highly applicable to the synthesis of heterocyclic compounds like oxazoles.

The van Leusen oxazole synthesis, a classical method involving the reaction of an aldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC), can be significantly accelerated using microwave irradiation. acs.org For example, the reaction of substituted aryl aldehydes with TosMIC in the presence of a base like potassium phosphate can be completed in as little as 8 minutes under microwave heating at 65-80 °C, affording 5-substituted oxazoles in high yields (e.g., 96%). acs.orgijpsonline.com This represents a substantial improvement over conventional heating methods which can take several hours. mdpi.com The efficiency of microwave heating stems from the direct absorption of energy by the polar reactants and solvent, leading to rapid and uniform heating. nih.gov This technique has been successfully applied to generate libraries of oxazole derivatives efficiently. nih.govsemanticscholar.org

| Method | Heating | Reaction Time | Yield |

| van Leusen Reaction | Conventional | Several Hours | Good |

| van Leusen Reaction | Microwave (350 W) | 5-8 minutes | 94-96% |

Van Leusen Oxazole Synthesis and Modifications

The Van Leusen oxazole synthesis is a powerful and widely employed method for the construction of the oxazole ring. researchgate.netnih.gov This reaction typically involves the condensation of an aldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC) in the presence of a base to yield a 5-substituted oxazole. rsc.org The key starting material for the synthesis of this compound via this method is 3-bromo-4-fluorobenzaldehyde.

The general mechanism proceeds through the deprotonation of TosMIC, which then acts as a nucleophile, attacking the carbonyl group of the aldehyde. The resulting intermediate undergoes an intramolecular cyclization to form a 5-hydroxyoxazoline, which then eliminates p-toluenesulfinic acid to afford the aromatic oxazole ring. researchgate.netrsc.org

Modifications to the Van Leusen Synthesis:

Several modifications to the classical Van Leusen protocol have been developed to improve yields, expand substrate scope, and enhance reaction conditions. These include:

Use of Ionic Liquids: Performing the reaction in ionic liquids has been shown to be an effective, environmentally friendly approach, often leading to high yields of 4,5-disubstituted oxazoles. nih.gov The ionic liquid can often be recovered and reused. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has been utilized to accelerate the reaction, leading to the rapid synthesis of 5-aryl-1,3-oxazoles with high efficiency. mdpi.com

One-Pot Procedures from Alcohols or Benzyl (B1604629) Bromides: Modified protocols allow for the in situ generation of the required aldehyde from the corresponding alcohol or benzyl bromide, followed by the Van Leusen reaction in a one-pot fashion. researchgate.net This approach avoids the isolation of the often-sensitive aldehyde intermediate.

A plausible synthetic route to this compound using the Van Leusen reaction is depicted below:

Table 1: Examples of Van Leusen Oxazole Synthesis and Modifications

| Aldehyde/Precursor | Reagents and Conditions | Product | Yield (%) | Reference |

| 3-Bromo-4-fluorobenzaldehyde | TosMIC, K₂CO₃, MeOH, reflux | This compound | Not reported | Plausible reaction |

| Various aromatic aldehydes | TosMIC, Quaternary ammonium (B1175870) hydroxide (B78521) resin, RT | 5-Aryloxazoles | High | tcichemicals.com |

| Substituted (Het)aryl methyl alcohols | T3P®–DMSO, TosMIC, aq. KOH | 5-(Het)aryloxazoles | 61-90 | researchgate.net |

| Various aldehydes and aliphatic halides | TosMIC, Ionic liquid | 4,5-Disubstituted oxazoles | High | nih.gov |

Photoredox Cross-Coupling

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon bonds under mild conditions. For the synthesis of 5-aryloxazoles, photoredox-mediated C-H arylation of a pre-formed oxazole ring is a viable strategy. This approach avoids the pre-functionalization often required in traditional cross-coupling reactions.

The direct C-H arylation of oxazole at the C5-position with an appropriate aryl halide, such as 1,3-dibromo-2-fluorobenzene or a related derivative, can be achieved using a dual catalytic system. This typically involves a photocatalyst, such as an iridium complex or an organic dye, and a co-catalyst, often a copper salt.

The proposed mechanism involves the excitation of the photocatalyst by visible light. The excited photocatalyst can then engage in a single electron transfer (SET) process with the aryl halide to generate a highly reactive aryl radical. This radical can then add to the electron-rich oxazole ring. Subsequent oxidation and deprotonation steps lead to the desired 5-aryloxazole product.

Table 2: Key Features of Photoredox C-H Arylation for Oxazole Synthesis

| Catalyst System | Reactants | Key Features | Reference |

| Ir(III) or Organic Photocatalyst + Cu(I) salt | Oxazole, Aryl Halide | Mild reaction conditions, broad substrate scope for aryl halides. | acs.org |

| Pd(II)/Cu(II) | Benzoxazole, 2-Formylthiophene | Oxidative C-H/C-H cross-coupling. | rsc.org |

| Rh(I) complexes | Benzoxazole, Phenyl bromide | Microwave-activated direct arylation. | rsc.org |

Regioselective Functionalization and Derivatization Strategies for this compound and its Scaffold

The this compound scaffold possesses several sites amenable to regioselective functionalization, allowing for the synthesis of a diverse library of derivatives. These modifications can be directed towards the oxazole ring or the phenyl substituent.

Functionalization of the Oxazole Ring:

The oxazole ring can be functionalized at the C2 and C4 positions. Direct C-H activation has proven to be a powerful strategy for introducing substituents at these positions.

C2-Arylation: Palladium-catalyzed direct arylation has been shown to be highly regioselective for the C2 position of oxazoles under specific conditions, often employing phosphine ligands in nonpolar solvents. rsc.org

C4-Functionalization: While less common than C2 or C5 functionalization, methods for introducing substituents at the C4 position have been developed, sometimes through multi-step sequences involving cyclization of functionalized precursors.

Functionalization of the Phenyl Ring:

The bromine and fluorine atoms on the phenyl ring of this compound serve as valuable handles for further derivatization through various cross-coupling reactions.

Suzuki-Miyaura Coupling: The bromine atom can be readily displaced by a variety of aryl or alkyl groups via palladium-catalyzed Suzuki-Miyaura coupling with boronic acids or esters. This allows for the introduction of diverse substituents at the 3-position of the phenyl ring.

Buchwald-Hartwig Amination: The bromo-substituent can also be replaced with nitrogen-based nucleophiles through palladium-catalyzed Buchwald-Hartwig amination, providing access to a range of aniline (B41778) derivatives.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, activated by the electron-withdrawing oxazole ring and the adjacent bromine, could potentially undergo nucleophilic aromatic substitution with strong nucleophiles under specific conditions.

Furthermore, directed ortho-metalation strategies can be envisioned for the functionalization of the phenyl ring. The nitrogen atom of the oxazole ring could act as a directing group, facilitating the deprotonation of the C2' or C6' positions of the phenyl ring with a strong base, followed by quenching with an electrophile.

Table 3: Potential Regioselective Functionalization Reactions

| Position | Reaction Type | Reagents | Potential Product |

| Oxazole C2 | Direct C-H Arylation | Aryl halide, Pd catalyst, phosphine ligand | 2-Aryl-5-(3-bromo-4-fluorophenyl)-1,3-oxazole |

| Phenyl C3 | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | 5-(3-Aryl-4-fluorophenyl)-1,3-oxazole |

| Phenyl C3 | Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 5-(3-Amino-4-fluorophenyl)-1,3-oxazole |

| Phenyl C4 | Nucleophilic Aromatic Substitution | Strong nucleophile | 5-(3-Bromo-4-substituted-phenyl)-1,3-oxazole |

Advanced Spectroscopic and Crystallographic Characterization of 5 3 Bromo 4 Fluorophenyl 1,3 Oxazole and Its Analogues

Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopic methods are indispensable for determining the intricate molecular architecture of organic compounds. By analyzing the interaction of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) provide a comprehensive picture of the atomic connectivity and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR)

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. It provides detailed information about the hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) atomic nuclei within a molecule. While specific spectral data for 5-(3-bromo-4-fluorophenyl)-1,3-oxazole is not detailed in the provided literature, analysis of analogous structures allows for the prediction of its key spectral features.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the phenyl and oxazole (B20620) rings. For an analogous 3-(2-bromo-4-fluorophenyl)-4-ethyl-5-(methylthio)-4H-1,2,4-triazole, aromatic protons of the 2-bromo-4-fluorophenyl group appear in the range of δ 7.23-7.86 ppm. The protons on the 3-bromo-4-fluorophenyl ring of the target compound would likely exhibit complex splitting patterns (doublets and doublet of doublets) due to coupling with the adjacent fluorine atom and other protons. The protons on the 1,3-oxazole ring would also have characteristic chemical shifts.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms. In a related compound, ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate, the carbon atoms of the oxazole ring and the attached phenyl ring show distinct resonances. researchgate.net For this compound, the carbon atoms directly bonded to the electronegative fluorine and bromine atoms would be significantly influenced, resulting in characteristic shifts and C-F coupling constants.

¹⁹F NMR: The fluorine NMR spectrum is highly specific for fluorine-containing compounds. The spectrum for this compound would be expected to show a single resonance for the fluorine atom. For comparison, the ¹⁹F NMR chemical shift for 1-bromo-4-fluorobenzene (B142099) is documented, providing a reference point for the expected signal. spectrabase.com

Table 1: Predicted NMR Data for this compound based on Analogues To display the interactive table, please view this in a compatible environment.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| ¹H (Phenyl) | ~7.20 - 8.00 | d, dd, t | Splitting patterns influenced by Br, F, and adjacent protons. |

| ¹H (Oxazole) | ~7.00 - 8.50 | s, d | Chemical shifts depend on the position on the oxazole ring. |

| ¹³C (Phenyl) | ~110 - 165 | s, d (due to C-F coupling) | Large C-F coupling constants are expected for carbons near the fluorine atom. researchgate.net |

| ¹³C (Oxazole) | ~120 - 160 | s | Characteristic shifts for C2, C4, and C5 of the oxazole ring. researchgate.net |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including IR and Raman techniques, probes the functional groups and skeletal vibrations of a molecule. cardiff.ac.uk These methods are complementary and provide a molecular fingerprint. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed between 3100 and 3000 cm⁻¹. ajchem-a.com The stretching vibrations of the oxazole ring (C=N, C=C, C-O) would appear in the 1650-1400 cm⁻¹ region. The C-F and C-Br stretching vibrations are found in the fingerprint region, typically below 1200 cm⁻¹ and 700 cm⁻¹ respectively. Studies on analogous compounds like 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (B15214103) and ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate confirm these assignments. researchgate.netajchem-a.com

Raman Spectroscopy: Raman spectroscopy would provide complementary data, being particularly sensitive to symmetric vibrations and the non-polar C=C bonds of the aromatic system.

Table 2: Characteristic IR Absorption Frequencies for this compound based on Analogues To display the interactive table, please view this in a compatible environment.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Source of Analogy |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | ajchem-a.com |

| C=N Stretch (Oxazole) | ~1615 | ajchem-a.com |

| C=C Stretch (Aromatic/Oxazole) | 1600 - 1450 | ajchem-a.com |

| C-O-C Stretch (Oxazole) | 1100 - 1000 | researchgate.net |

| C-F Stretch | 1250 - 1100 | ajchem-a.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing insight into its conjugated systems. mhlw.go.jp The spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the conjugated system formed by the phenyl and oxazole rings. researchgate.net

In similar heterocyclic systems like 1,3,5-triaryl-2-pyrazolines and 2,5-bis(4-arylphenyl)-1,3,4-oxadiazoles, the main absorption maxima (λmax) are observed in the UV region, often between 280 nm and 380 nm, which is characteristic of extended π-electron networks. researchgate.netresearchgate.net The exact position of λmax for the title compound would be influenced by the electronic effects of the bromo and fluoro substituents.

Mass Spectrometry (MS, HRMS, GC/MS, ESI-MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming its molecular weight and elemental composition. nih.govnih.gov

For this compound (molecular formula: C₉H₅BrFNO), the mass spectrum would show a characteristic molecular ion peak cluster. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), two peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, would be observed.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula. The calculated monoisotopic mass for C₉H₅⁷⁹BrFNO is 240.9593 u.

Fragmentation Pattern: Techniques like Electrospray Ionization (ESI-MS) would likely show a prominent protonated molecular ion peak [M+H]⁺. Fragmentation would involve the cleavage of the oxazole ring or the loss of the halogen substituents.

Table 3: Predicted Molecular Ion Peaks in Mass Spectrum of C₉H₅BrFNO To display the interactive table, please view this in a compatible environment.

| Ion | Isotope Composition | Calculated m/z | Expected Relative Intensity |

|---|---|---|---|

| [M]⁺ | ¹²C₉¹H₅⁷⁹Br¹⁴N¹⁶O¹⁹F | 240.9593 | ~100% |

Single-Crystal X-ray Diffraction for Solid-State Structural Analysis

Crystal Packing and Intermolecular Interactions Analysis (e.g., Hydrogen Bonding, C-O···π Stacking, Hirshfeld Surface Analysis)

The way molecules arrange in a crystal is governed by a variety of non-covalent intermolecular interactions. Analysis of these forces is crucial for understanding the physical properties of the solid material.

Crystal Packing and Intermolecular Interactions: In the crystal structures of analogous oxazoles, molecules are often linked by a network of weak intermolecular interactions. nih.gov For the title compound, C-H···N and C-H···O hydrogen bonds involving the oxazole ring and phenyl protons are expected to be significant packing forces. Furthermore, interactions involving the halogen atoms, such as C-Br···O or C-F···H contacts, may play a role. π-π stacking interactions between the aromatic phenyl and oxazole rings are also commonly observed, contributing to the stability of the crystal lattice. nih.gov

Hirshfeld Surface Analysis: This computational tool is used to visualize and quantify intermolecular interactions within a crystal. researchgate.netmdpi.com By mapping properties onto a surface defined by the molecule's electron distribution, it provides a percentage contribution for each type of intermolecular contact. For an analogue, ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, Hirshfeld analysis revealed that H···H contacts made the largest contribution to the crystal packing (34.4%), followed by O···H, C···H, and Br···H interactions. researchgate.net A similar distribution of contacts would be anticipated for this compound, highlighting the predominance of van der Waals forces in defining the crystal structure. nih.gov

Table 4: Common Intermolecular Interactions in Oxazole Analogues and Their Percentage Contribution from Hirshfeld Surface Analysis To display the interactive table, please view this in a compatible environment.

| Interaction Type | Description | Example Contribution (%) | Source of Analogy |

|---|---|---|---|

| H···H | Contacts between hydrogen atoms on adjacent molecules. | 34.4% - 48.7% | researchgate.netnih.gov |

| C···H / H···C | Interactions involving carbon and hydrogen atoms, often part of C-H···π contacts. | ~22.2% | nih.gov |

| O···H / H···O | Weak hydrogen bonds involving the oxazole oxygen or carbonyls. | 8.2% - 19.8% | researchgate.netnih.gov |

| Br···H / H···Br | Contacts involving the bromine atom. | ~10.4% | researchgate.net |

| N···H / H···N | Weak hydrogen bonds involving the oxazole nitrogen. | ~5.1% | nih.gov |

Computational and Quantum Chemical Investigations of 5 3 Bromo 4 Fluorophenyl 1,3 Oxazole

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a important tool for investigating the properties of molecular systems. researchgate.net For oxazole (B20620) derivatives, DFT calculations, particularly using methods like B3LYP with basis sets such as 6-311G++(d,p), are employed to predict various molecular characteristics. irjweb.comirjweb.com

Geometry Optimization and Molecular Conformation Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule. For substituted phenyl-oxazoles, DFT calculations are used to find the minimum energy conformation by calculating bond lengths, bond angles, and dihedral angles. ajchem-a.com In similar structures, like 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (B15214103), the molecule is optimized to a ground state energy, and it has been observed that the phenyl and oxadiazole rings are nearly coplanar. ajchem-a.com For 5-(3-bromo-4-fluorophenyl)-1,3-oxazole, the optimization would reveal the dihedral angle between the phenyl and oxazole rings, which is influenced by the electronic and steric effects of the bromo and fluoro substituents. In a related compound, 5-(4-bromophenyl)-1,3-oxazol-2-amine, the dihedral angle between the oxazole and the aromatic rings was found to be 9.68 (7)°. nih.gov This indicates that while there is significant conjugation, the molecule may not be perfectly planar.

Table 1: Representative Optimized Geometrical Parameters for a Phenyl-Oxazole System Note: This data is representative of a typical phenyl-oxazole derivative as specific data for this compound is not publicly available.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Lengths (Å) | C-C (phenyl) | 1.39 - 1.41 |

| C-O (oxazole) | 1.36 - 1.37 | |

| C=N (oxazole) | ~1.30 | |

| C-Br | ~1.90 | |

| C-F | ~1.35 | |

| Bond Angles (°) | C-O-C (oxazole) | ~105 |

| O-C=N (oxazole) | ~115 | |

| C-C-C (phenyl) | ~120 | |

| Dihedral Angle (°) | Phenyl-Oxazole | 5 - 15 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

For oxazole derivatives, the HOMO is typically distributed over the electron-rich regions of the molecule, while the LUMO is located on the electron-deficient parts. In a study of an N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine, the HOMO-LUMO energy gap was calculated to be 4.8435 eV, indicating a high degree of reactivity. irjweb.com For this compound, the presence of the halogen atoms would influence the energies of the frontier orbitals.

Table 2: Representative Frontier Molecular Orbital Data for an Oxazole Derivative Note: This data is illustrative and based on typical values for related oxazole derivatives.

| Parameter | Energy (eV) |

| EHOMO | -6.5 to -5.5 |

| ELUMO | -2.1 to -0.8 |

| HOMO-LUMO Gap (ΔE) | 4.4 to 4.8 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. ajchem-a.com The MEP surface displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

In oxazole derivatives, the nitrogen atom of the oxazole ring is typically a region of high negative potential, making it a likely site for interaction with electrophiles or for hydrogen bonding. rsc.org The presence of the electronegative fluorine and bromine atoms on the phenyl ring of this compound would create distinct regions of negative potential around them, while the hydrogen atoms of the phenyl ring would exhibit positive potential. researchgate.net The MEP analysis for a related compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, showed that the nitrogen atoms of the oxadiazole ring are the primary sites for electrophilic attack. ajchem-a.com

Reactivity Descriptors

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. irjweb.com These descriptors include chemical potential (μ), global chemical hardness (η), electrophilicity index (ω), and polarizability.

Chemical Potential (μ) : Describes the tendency of electrons to escape from a system.

Global Chemical Hardness (η) : Measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. nih.gov

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.

Polarizability : Describes the ease with which the electron cloud of a molecule can be distorted by an external electric field.

For an oxazole derivative studied using DFT, these parameters were calculated to reveal its reactivity profile. irjweb.com

Table 3: Representative Global Reactivity Descriptors for an Oxazole Derivative Note: The values are representative and derived from studies on analogous compounds.

| Descriptor | Formula | Typical Calculated Value |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.5 to -4.5 eV |

| Global Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.2 to 2.4 eV |

| Electrophilicity Index (ω) | μ2 / (2η) | 2.5 to 4.2 eV |

| Global Softness (S) | 1 / (2η) | 0.21 to 0.23 eV-1 |

Ab Initio Methods for Electronic Structure and Reactivity

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, they can provide highly accurate results for electronic structure and reactivity. For oxazole systems, ab initio calculations can be used to corroborate DFT findings and to study excited states and reaction mechanisms with greater precision. For instance, ab initio methods have been used to study the vibrational spectra and optimized geometry of related heterocyclic compounds. researchgate.net

Molecular Modeling and Simulation

Molecular modeling encompasses a broader range of computational techniques, including molecular docking and molecular dynamics simulations, which are used to study the interactions of a molecule with biological targets. researchgate.netekb.eg For a molecule like this compound, molecular docking could be employed to predict its binding affinity and mode of interaction with specific enzymes or receptors. nih.gov This is particularly relevant in drug discovery, where oxazole derivatives are known to exhibit a wide range of biological activities. acs.org

Molecular Docking Studies (for target interaction hypotheses)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in hypothesizing the interaction between a ligand, such as this compound, and a biological target, typically a protein.

While specific molecular docking studies on this compound are not extensively documented in publicly available literature, research on structurally similar compounds provides valuable insights into its potential biological targets. For instance, studies on derivatives of 1,2,4-triazole (B32235) and 1,3,4-oxadiazole (B1194373) containing a substituted phenyl ring have shown interactions with various enzymes.

One such study on S-alkyl derivatives of 5-(3-fluorophenyl)- and 5-(5-bromofuran-2-yl)-1,2,4-triazole highlighted their potential as inhibitors of "EC 2.7.13.3 Histidine kinase". zsmu.edu.ua Molecular docking of these compounds revealed a high affinity for the enzyme's active site, primarily through van der Waals forces and π-bonds. zsmu.edu.ua Given the structural similarities, it is plausible that this compound could also exhibit inhibitory activity against histidine kinases.

Furthermore, research on 2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazole analogues demonstrated their interaction with the EGFR tyrosine kinase active site. The docking studies indicated that the oxadiazole ring and the substituted phenyl group play crucial roles in binding to key residues like Leu792 and Met793. This suggests that the 1,3-oxazole ring and the 3-bromo-4-fluorophenyl group of the title compound could similarly engage with the active sites of tyrosine kinases.

The table below summarizes the findings from molecular docking studies on analogous compounds, which can help in postulating potential targets for this compound.

| Compound Class | Potential Target | Key Interactions | Docking Score (kcal/mol) | Reference |

| S-alkyl derivatives of 1,2,4-triazole | EC 2.7.13.3 Histidine kinase | Van der Waals forces, π-bonds | Not Specified | zsmu.edu.ua |

| 2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazole analogues | EGFR tyrosine kinase | Interaction with Leu792, Met793 | -5.251 to -5.433 | |

| 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole derivatives | COX-1/2 | Not Specified | -6.672 to -7.843 |

These studies collectively suggest that the this compound moiety is a promising scaffold for targeting various enzymes, particularly kinases. The bromine and fluorine substitutions on the phenyl ring can significantly influence the binding affinity and selectivity through halogen bonding and other non-covalent interactions.

Molecular Dynamics (MD) Simulations (for ligand-protein stability and interaction dynamics)

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, offering insights into the stability of the binding and the nature of the interactions over time. This method complements the static picture provided by molecular docking.

For example, MD simulations on other heterocyclic compounds have shown that even minor structural modifications can significantly impact the stability of the ligand-protein complex. The introduction of a single heavy atom, for instance, can alter the flexibility of the ligand, leading to a better fit within the active site and the formation of additional stabilizing interactions. biorxiv.org In the case of this compound, the bromine and fluorine atoms would be key determinants of its interaction dynamics and stability within a protein's binding pocket.

The stability of the ligand-protein complex is often quantified by the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time. A stable complex will exhibit minimal fluctuations in RMSD. Furthermore, analysis of the interaction energies between the ligand and individual amino acid residues can pinpoint the key residues responsible for binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insight

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is invaluable for understanding the mechanism of action and for designing new, more potent analogues.

Although a specific QSAR model for this compound is not reported, studies on related heterocyclic systems provide a framework for how such a model could be developed and the insights it could offer. For a series of 1,2,4-oxadiazole (B8745197) derivatives, a 3D-QSAR model was successfully developed to understand their activity as Sortase A inhibitors. nih.gov The model, which had a good predictive power (R² > 0.6 and Q² > 0.5), highlighted the importance of steric and electrostatic fields in determining the inhibitory activity. nih.gov

Similarly, a QSAR study on 1,2,4-triazole derivatives containing a 2-bromo-5-methoxyphenyl fragment was used to predict their toxicity. zsmu.edu.ua The analysis revealed that the size and nature of the substituent groups significantly influenced the compound's safety profile. zsmu.edu.ua

For this compound and its analogues, a QSAR study would involve:

Data Set Preparation: Synthesizing a series of analogues with variations in the substituents on the phenyl and/or oxazole rings and measuring their biological activity against a specific target.

Descriptor Calculation: Calculating various molecular descriptors for each compound, which can be constitutional, topological, geometrical, or electronic in nature.

Model Development: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a model that correlates the descriptors with the biological activity.

Model Validation: Validating the predictive power of the model using internal and external validation techniques.

The resulting QSAR model could provide crucial mechanistic insights, such as the importance of the bromo and fluoro substituents for activity, and guide the rational design of new derivatives with improved potency and selectivity.

Mechanistic Pathways of Chemical Transformations for 5 3 Bromo 4 Fluorophenyl 1,3 Oxazole

Electrophilic and Nucleophilic Substitution Reactions of the Bromine Atom

The bromine atom attached to the phenyl ring of 5-(3-bromo-4-fluorophenyl)-1,3-oxazole is a key site for synthetic modification, primarily through palladium-catalyzed cross-coupling reactions. These transformations function as powerful tools for creating new carbon-carbon and carbon-nitrogen bonds.

Palladium-Catalyzed Suzuki-Miyaura Coupling: This reaction facilitates the formation of a new C-C bond by coupling the aryl bromide with an organoboron compound, such as a boronic acid or ester. nih.govnih.govrsc.org The catalytic cycle is a well-established process:

Oxidative Addition: A low-valent Palladium(0) complex inserts into the carbon-bromine bond of the oxazole (B20620) derivative, forming a Pd(II) intermediate.

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the final biaryl product. mdpi.com

The versatility of this reaction allows for the introduction of a wide array of substituents. mdpi.com

Table 1: Representative Suzuki-Miyaura Cross-Coupling Reactions

| Boronic Acid Partner | Catalyst/Base System (Typical) | Potential Product |

| Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 5-(3-Phenyl-4-fluorophenyl)-1,3-oxazole |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) / K₂CO₃ | 5-(3-(4-Methoxyphenyl)-4-fluorophenyl)-1,3-oxazole |

| Thiophene-2-boronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 5-(3-(Thiophen-2-yl)-4-fluorophenyl)-1,3-oxazole |

| Pyridine-3-boronic acid | Pd(PPh₃)₄ / K₃PO₄ | 5-(3-(Pyridin-3-yl)-4-fluorophenyl)-1,3-oxazole |

Palladium-Catalyzed Buchwald-Hartwig Amination: This reaction forms a C-N bond between the aryl bromide and an amine. wikipedia.org The mechanism shares similarities with the Suzuki coupling, involving an oxidative addition, but is followed by the formation of a palladium-amido complex and subsequent reductive elimination to yield the arylamine product. wikipedia.orgnih.gov This method is compatible with a broad range of primary and secondary amines, including various heterocycles. mdpi.comnih.gov

Table 2: Representative Buchwald-Hartwig Amination Reactions

| Amine Partner | Catalyst/Ligand/Base System (Typical) | Potential Product |

| Aniline (B41778) | Pd₂(dba)₃ / BINAP / NaOtBu | N-Phenyl-3-(5-oxazolyl)-2-fluoroaniline |

| Morpholine | Pd precatalyst / tBuBrettPhos / LHMDS | 5-(3-Morpholino-4-fluorophenyl)-1,3-oxazole |

| Carbazole | TrixiePhos / t-BuOLi | 5-(3-(9H-Carbazol-9-yl)-4-fluorophenyl)-1,3-oxazole |

| Pyrrolidine | Pd(OAc)₂ / XPhos / Cs₂CO₃ | 5-(3-(Pyrrolidin-1-yl)-4-fluorophenyl)-1,3-oxazole |

Nucleophilic Aromatic Substitution (SɴAr): In this pathway, a nucleophile directly replaces a leaving group on the aromatic ring. masterorganicchemistry.comlibretexts.org For this to occur, the ring must be "activated" by electron-withdrawing groups, which stabilize the negatively charged intermediate (a Meisenheimer complex). libretexts.org The oxazole ring itself is electron-withdrawing. In the 3-bromo-4-fluorophenyl substituent, both halogens are potential leaving groups. In SɴAr reactions, fluoride (B91410) is often a better leaving group than bromide because its high electronegativity strongly polarizes the C-F bond, making the carbon more susceptible to nucleophilic attack, which is the rate-determining step. masterorganicchemistry.com Therefore, under SɴAr conditions (e.g., with a strong nucleophile like sodium methoxide), substitution of the fluorine atom may be favored over the bromine atom. masterorganicchemistry.comnih.gov

Oxidation and Reduction Pathways of the Oxazole Ring and Substituents

The oxazole ring exhibits susceptibility to both oxidative and reductive conditions, which can lead to either modification of the ring or its complete cleavage.

Oxidation: A significant and specific oxidative pathway for C2-unsubstituted oxazoles is the enzymatic conversion to 2-oxazolones. nih.gov Studies on the closely related compound 5-(3-bromophenyl)oxazole have shown that liver cytosolic aldehyde oxidase can catalyze the oxidation of the oxazole ring at the C2 position to form the corresponding 2-oxazolone. nih.gov This biotransformation is notable as it does not require cytochrome P450 enzymes and proceeds via a mechanism typical of a molybdenum hydroxylase, involving the incorporation of an oxygen atom from water. nih.gov

More general and aggressive chemical oxidation of oxazoles, using reagents like ozone or potassium permanganate, typically results in the cleavage of the heterocyclic ring. pharmaguideline.com Photo-oxidation, involving singlet oxygen, presents another mechanistic route. cdu.edu.au This reaction proceeds via a [4+2] cycloaddition of singlet oxygen across the C2 and C5 positions of the oxazole ring to form a transient endoperoxide intermediate. cdu.edu.auresearchgate.net This intermediate is unstable and rearranges to form triamide products. cdu.edu.au

Reduction: The reduction of the oxazole ring can also follow different pathways depending on the reagents used. Catalytic hydrogenation or reduction with reagents like lithium aluminum hydride (LAH) can reduce the double bonds in the ring, potentially leading to oxazolines (dihydro-oxazoles) or, with ring cleavage, open-chain products. tandfonline.comprinceton.edu For example, reduction using a nickel-aluminum alloy in an aqueous base has been shown to cause ring opening. tandfonline.com

Cyclization and Annulation Reactions Involving Oxazole Ring Systems

The 1,3-oxazole ring can participate as a component in cycloaddition reactions, most notably in Diels-Alder reactions, which are a powerful method for synthesizing six-membered rings.

Diels-Alder Reaction: In this reaction, the oxazole ring functions as a diene, reacting with a dienophile (typically an electron-deficient alkene or alkyne). wikipedia.orgresearchgate.net The reaction is often facilitated by heat or the use of a Lewis acid, which activates the oxazole by coordinating to the nitrogen atom, making it more electron-deficient. nih.govacs.orgresearchgate.net The process involves a [4+2] cycloaddition to form a bicyclic intermediate containing an oxygen bridge. wikipedia.org This adduct is often unstable and undergoes a subsequent elimination reaction (a retro-Diels-Alder), typically losing a molecule like water or hydrogen cyanide, to aromatize into a substituted pyridine (B92270). wikipedia.orgresearchgate.net This sequence provides a versatile route to highly substituted pyridine derivatives.

The general mechanism proceeds as follows:

[4+2] Cycloaddition: The oxazole (diene) reacts with a dienophile to form a bicyclic adduct.

Elimination/Aromatization: The bicyclic adduct eliminates the oxygen bridge and a substituent from the original C2 position of the oxazole to form a stable aromatic pyridine ring.

Table 3: Representative Diels-Alder Reactions

| Dienophile | Catalyst/Conditions (Typical) | Potential Pyridine Product Core |

| Ethylene | Lewis Acid (e.g., BF₃·OEt₂) / Heat | 4-(3-Bromo-4-fluorophenyl)pyridine |

| Diethyl maleate | Heat | Diethyl 3-(3-Bromo-4-fluorophenyl)pyridine-4,5-dicarboxylate |

| Acrylonitrile | Heat | 3-(3-Bromo-4-fluorophenyl)pyridine-4-carbonitrile |

| Phenylacetylene | High Pressure / Heat | 4-(3-Bromo-4-fluorophenyl)-5-phenylpyridine |

Other cycloaddition cascades, such as the tandem intramolecular [4+2]/[3+2] cycloaddition observed with 1,3,4-oxadiazoles, highlight the diverse reactivity of azole rings in forming complex polycyclic systems, though this specific cascade starts from a different heterocycle. nih.gov

Mechanistic Studies of Specific Chemical Reactivity

The chemical reactivity of this compound is dominated by the interplay between the aryl halide portion and the oxazole heterocycle.

The most synthetically useful reactivity stems from the carbon-bromine bond on the phenyl ring. As detailed in section 5.1, the mechanism of palladium-catalyzed cross-coupling reactions is a central feature of this compound's chemistry. The oxidative addition of the C-Br bond to a Pd(0) center is the initiating step for powerful bond-forming transformations like the Suzuki and Buchwald-Hartwig reactions. rsc.orgwikipedia.org The higher reactivity of the C-Br bond compared to a C-Cl bond in analogous systems makes it a selective site for these coupling reactions. rsc.org

In contrast, the oxazole ring itself has distinct reactivity patterns. Electrophilic aromatic substitution on an unsubstituted oxazole typically occurs at the C5 position. tandfonline.com Since this position is occupied by the phenyl group in the target molecule, this reaction is not favored unless it leads to displacement of the entire aryl substituent. The C2 position is the most acidic and can be deprotonated with strong bases like organolithium reagents, which can lead to ring-opening if the resulting intermediate is not trapped. pharmaguideline.comwikipedia.org Nucleophilic substitution directly on the oxazole ring is generally difficult and uncommon unless an activating group is present at C2. pharmaguideline.comtandfonline.com

Structure Activity Relationship Sar Studies and Mechanistic Investigations of 5 3 Bromo 4 Fluorophenyl 1,3 Oxazole Analogues in Research

Influence of Halogen Substituents on Molecular Recognition and Interaction Profiles

Halogen atoms like bromine and fluorine are not mere decorations on a molecule; they are functional components that profoundly influence a compound's physicochemical properties and its interaction with biological systems. sigmaaldrich.com In medicinal chemistry, halogenation is a common strategy to enhance the pharmacological profile of a lead compound. sigmaaldrich.comnih.gov The presence, type, and position of halogens on the phenyl ring of oxazole (B20620) analogues can dictate the molecule's shape, lipophilicity, metabolic stability, and ability to form specific, high-affinity interactions. acs.orgresearchgate.net

The bromine and fluorine atoms on the phenyl ring of 5-(3-bromo-4-fluorophenyl)-1,3-oxazole analogues play distinct and synergistic roles in modulating binding affinity to protein targets. Fluorine, being highly electronegative, can alter the electronic distribution across the aromatic ring, which can have a dramatic effect on the strength of non-covalent interactions. nih.gov Substituting hydrogen with fluorine is a common tactic in medicinal chemistry to enhance ligand binding to proteins. nih.gov

Bromine, a larger and more polarizable halogen, is a potent halogen bond donor. Halogen bonds are non-covalent interactions between an electropositive region on a halogen atom (the σ-hole) and a Lewis base, such as a carbonyl oxygen or a nitrogen atom in a protein's active site. researchgate.net These bonds can be highly directional and contribute significantly to binding affinity and specificity. researchgate.net Studies on protein kinase inhibitors have revealed that halogen bonds to backbone carbonyls in the hinge region of the kinase are common. researchgate.net Geometrical analysis identifies iodine as the strongest halogen bond donor, followed by bromine, with chlorine being weaker. researchgate.net

The combination of fluorine and bromine can be particularly effective. Fluorine substitution on the aromatic ring can enhance the positive character of the σ-hole on the bromine atom, thereby strengthening its halogen bonding capability. nih.gov This can lead to interactions that are up to 100% stronger than in non-fluorinated analogues. nih.gov Furthermore, halogenation often increases lipophilicity, which can improve a compound's ability to cross cell membranes and access hydrophobic pockets within a target protein. nih.govacs.org

SAR studies on analogous heterocyclic compounds demonstrate these principles. For instance, in a series of α-ketooxazole inhibitors of fatty acid amide hydrolase (FAAH), the introduction of electron-withdrawing groups like chlorine on a phenyl ring enhanced inhibitory potency. Current time information in Pasuruan, ID. The data below illustrates how different substituents on the phenyl ring of an oxazole-based inhibitor scaffold can affect binding affinity.

| Compound Analogue | Phenyl Ring Substituent (R) | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|

| Analogue 1 | -H (Unsubstituted) | 5.0 | Current time information in Pasuruan, ID. |

| Analogue 2 | 3-Cl | 0.9 | Current time information in Pasuruan, ID. |

| Analogue 3 | 4-CF3 | 1.5 | Current time information in Pasuruan, ID. |

| Analogue 4 | 1-Naphthyl | 2.6 | Current time information in Pasuruan, ID. |

| Analogue 5 | 2-Pyridyl | 120 | Current time information in Pasuruan, ID. |

Studies on other halogenated aromatic compounds have shown that meta and para substitutions tend to result in more planar molecular systems compared to ortho substitutions, which can cause a twist in the molecule's geometry due to steric hindrance. researchgate.net This planarity can be crucial for effective stacking interactions (e.g., π-π stacking) within a protein's binding site.

Furthermore, the position of the halogens affects their ability to participate in key interactions. For example, a bromine atom at the meta position (as in the target compound) may be optimally positioned to form a halogen bond with a specific acceptor atom in a binding pocket, an interaction that might be impossible if the bromine were at the ortho or para position. Similarly, the location of the electron-withdrawing fluorine atom influences the electronic properties of the entire phenyl ring, which in turn affects the strength and nature of interactions like halogen bonds and cation-π interactions. In studies of 1,2,4-triazole (B32235) derivatives with a 2-bromo-4-fluorophenyl group, molecular docking showed specific interactions that were dependent on this substitution pattern. researchgate.net

The 1,3-Oxazole Ring as a Core Scaffold for Mechanistic Probes

The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. nih.govebi.ac.uk It is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. researchgate.netacs.orgnih.gov Its utility as a core scaffold stems from several key properties.

The oxazole ring is metabolically stable and can act as a bioisostere—a chemical substitute for another functional group that retains similar biological activity. nih.gov For example, the oxazole moiety has been successfully used to replace metabolically labile ester groups, leading to compounds with improved pharmacokinetic profiles while retaining potency. nih.gov Its rigid, planar structure provides a stable anchor for substituents, helping to correctly orient them for optimal interaction with a biological target. [15 from previous search]

The heteroatoms within the oxazole ring are key to its function. The nitrogen atom can act as a hydrogen bond acceptor, while the oxygen atom influences the ring's electronic properties. ebi.ac.uk The five-membered ring can engage with enzymes and receptors through various non-covalent bonds, making it a versatile component for designing mechanistic probes to study biological pathways. ebi.ac.uk The reactivity of the oxazole ring itself is generally low, though it has three potential sites for substitution (C2, C4, and C5), allowing for the systematic exploration of chemical space in SAR studies. nih.gov

Mechanistic Insights into Enzyme and Macromolecular Interactions

The biological effects of this compound analogues are realized through their physical binding to enzymes and other macromolecules. Understanding the mechanisms of these interactions at a molecular level is a primary goal of SAR studies and provides a rational basis for drug design.

Hydroxylase enzymes, particularly those in the cytochrome P450 (CYP) superfamily, are common targets for drug molecules and are central to metabolism. researchgate.net The 1,3-oxazole ring has been identified as a promising heme-iron binder, a key interaction for inhibiting certain CYP enzymes. acs.org

A notable example is the inhibition of cholesterol 24-hydroxylase (CH24H, also known as CYP46A1), an enzyme involved in brain cholesterol metabolism. acs.org Researchers discovered a series of 1,3-oxazole-based compounds that act as potent inhibitors of this enzyme. acs.org X-ray crystallography and modeling studies revealed that the nitrogen atom of the oxazole ring coordinates directly with the heme iron in the enzyme's active site. acs.org This interaction is crucial for the inhibitory activity. Further optimization of these oxazole inhibitors led to compounds with high potency and selectivity over other CYP enzymes, suggesting a low risk of drug-drug interactions. acs.org

The table below shows the inhibitory activity of different oxazole-based analogues against CH24H, demonstrating the importance of the scaffold in achieving potent inhibition.

| Compound | Core Scaffold | Inhibitory Activity (IC50, nM) | Reference |

|---|---|---|---|

| Compound 1a | 1,3-Oxazole | 23 | acs.org |

| Cpd 3k | Imidazo[1,2-a]pyridine (Oxazole bioisostere) | 4.5 | acs.org |

The study of such inhibitors is also vital for understanding metabolism. The bromo-fluorophenyl moiety can influence how the compound is processed by metabolic enzymes, with halogenation sometimes leading to improved metabolic stability. researchgate.net

Beyond specific enzyme active sites, this compound analogues can bind to a variety of biological macromolecules. The interactions are governed by a combination of forces, with the halogenated phenyl group and the oxazole core each playing a part.

The binding of halogenated ligands to proteins is a well-studied phenomenon. researchgate.netnih.gov The bromine atom can form a halogen bond with a Lewis basic site on the protein, such as the oxygen of a backbone carbonyl group or an amino acid side chain. nih.gov These interactions are highly directional and can significantly enhance binding affinity. researchgate.net The fluorine atom, while a weak halogen bond donor, contributes by increasing the hydrophobicity of the phenyl ring, which favors binding to nonpolar pockets in proteins.

Molecular docking studies on analogous halogenated heterocyclic compounds provide insight into these interactions. For example, docking studies of triazole derivatives containing a bromophenyl group against the protein tubulin revealed efficient binding, with key interactions including hydrogen bonds and halogen bonds. [14 from first search]

| Compound Analogue | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interactions Observed | Reference |

|---|---|---|---|---|

| 5-(3-Bromophenyl)-N-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine | Tubulin | -8.341 | H-bond, Halogen bond | [14 from first search] |

| 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole derivative (2e) | COX-1 | -7.843 | Hydrophobic interactions | researchgate.net |

| 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole derivative (2g) | COX-1 | -7.796 | Hydrophobic interactions | researchgate.net |

Electrophilic Interactions with Nucleophilic Sites in Biomolecules

The structural framework of this compound and its analogues is characterized by features that facilitate critical electrophilic interactions with nucleophilic residues in biological macromolecules, such as enzymes and receptors. The substituted phenyl ring, in particular, plays a pivotal role in dictating the nature and strength of these interactions. The presence of halogen atoms like bromine and fluorine significantly influences the electronic properties of the phenyl ring. The fluorine atom, being highly electronegative, enhances the lipophilicity and metabolic stability of compounds.

The bromine atom on the phenyl ring is capable of forming halogen bonds, a type of non-covalent interaction where the halogen acts as an electrophilic species, interacting with a nucleophilic site like a lone pair on a nitrogen or oxygen atom of an amino acid residue. mdpi.com This interaction, along with hydrogen bonding, is a major electrostatic force observed in the binding of such analogues to their biological targets. mdpi.com For instance, in studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogues, both hydrogen and halogen bonds were identified as key interactions within the tubulin binding site. mdpi.com

The oxazole ring itself contributes to the binding affinity. Studies comparing different azole derivatives have revealed that the oxazole core can lead to higher binding affinity with proteins like bovine serum albumin compared to imidazole (B134444) structures. nih.gov This binding is often driven by a combination of hydrophobic interactions and hydrogen bonding. nih.gov The nitrogen and oxygen atoms within the 1,3-oxazole ring can act as hydrogen bond acceptors, further stabilizing the ligand-protein complex. The carboxylic acid group, when present in analogues, can also participate in hydrogen bonding, enhancing the stability of the interaction with the target molecule.

Integration of Computational and Experimental Data for Mechanistic SAR Elucidation

The elucidation of structure-activity relationships (SAR) for this compound analogues is significantly enhanced by the integration of computational modeling with experimental biological data. This synergistic approach provides a detailed, mechanistic understanding of how specific structural modifications translate into pharmacological activity. Researchers frequently combine in vitro assays, such as cytotoxicity screenings against cancer cell lines, with in silico studies like molecular docking to build robust SAR models. mdpi.comsci-hub.se

For example, experimental screening of a series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogues identified compounds with significant anticancer activity against various cell lines. mdpi.com To understand the molecular basis for this activity, molecular docking studies were performed against the tubulin-combretastatin A-4 binding site. mdpi.com These computational analyses revealed that the most active compounds achieved favorable binding affinities, ranging from -6.502 to -8.341 kcal/mol, stabilized by key hydrogen bond and halogen bond interactions with specific residues like Asn258. mdpi.com This integration directly linked the observed biological effect (growth inhibition) to a plausible molecular mechanism (tubulin binding) and highlighted the structural features responsible (the bromo-phenyl group).

Similarly, in the development of neuropeptide S (NPS) receptor antagonists, an in-depth molecular modeling investigation was crucial to gain new insights into the observed SAR from in vitro and in vivo experiments. nih.gov This approach helps to build and refine models of ligand-receptor interactions, guiding the rational design of new analogues with improved potency and pharmacological profiles. nih.gov In another study on 1,3,4-oxadiazole (B1194373) derivatives, in silico docking studies using AutoDock suggested that the presence of a p-hydroxy phenyl group was responsible for a high binding affinity for EGFR and CDK2 kinases, which correlated with the high cytotoxicity observed experimentally. sci-hub.se This demonstrates how computational data can provide a mechanistic hypothesis for experimental results, accelerating the drug discovery and optimization process.

Data Tables

Table 1: In Vitro Activity of Selected Phenyl-Heterocycle Analogues This table summarizes the biological activity of various compounds structurally related to this compound.

| Compound Name/ID | Structural Modification | Cancer Cell Line | Activity Metric | Result | Source |

| 5-(4-Fluorophenyl)-1,3-oxazole-4-carboxylic acid | 4-Fluoro, 4-Carboxylic acid | MCF-7 (Breast) | IC50 | ~19.56 µM | |

| Compound 4e | 5-(3-Bromophenyl), N-(substituted aryl)-4H-1,2,4-triazol-3-amine | SNB-75 (CNS) | % Growth Inhibition (PGI) | 41.25% at 10 µM | mdpi.com |

| Compound 4i | 5-(3-Bromophenyl), N-(substituted aryl)-4H-1,2,4-triazol-3-amine | SNB-75 (CNS) | % Growth Inhibition (PGI) | 38.94% at 10 µM | mdpi.com |

| Compound 4i | 5-(3-Bromophenyl), N-(substituted aryl)-4H-1,2,4-triazol-3-amine | UO-31 (Renal) | % Growth Inhibition (PGI) | 30.14% at 10 µM | mdpi.com |